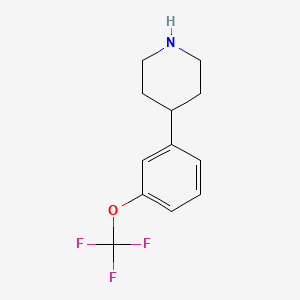

4-(3-(Trifluoromethoxy)phenyl)piperidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): The spectrum would feature a triplet at δ 2.8–3.2 ppm for the piperidine ring protons adjacent to the nitrogen, a multiplet at δ 1.5–2.1 ppm for the remaining ring protons, and aromatic signals at δ 6.9–7.4 ppm (meta-substituted phenyl group). The deshielding effect of the trifluoromethoxy group would split the aromatic protons into distinct multiplets.

- ¹³C NMR (100 MHz, CDCl₃): Key signals include δ 120–125 ppm (CF₃), δ 150 ppm (C–O), and δ 45–55 ppm (piperidine carbons).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

Mass Spectrometry (MS)

The electron ionization mass spectrum would display a molecular ion peak at m/z 245.24 ([M]⁺), with fragmentation pathways involving loss of the trifluoromethoxy group (m/z 160 ) and cleavage of the piperidine ring (m/z 84 ).

Conformational Dynamics in Solution and Solid States

In solution, the piperidine ring undergoes rapid chair-to-chair interconversion , with an energy barrier of ~8–10 kJ/mol, as determined by variable-temperature NMR studies of similar compounds. The trifluoromethoxy group’s steric bulk slightly biases the equilibrium toward conformers where the substituent is equatorial.

In the solid state, the conformation is locked due to crystal packing forces. For example, in the para-substituted analogue, the piperidine ring adopts a chair conformation with the phenyl group equatorial. The meta substitution in the target compound may introduce subtle differences in torsional angles, but no experimental data are available to confirm this.

Molecular dynamics simulations predict a solvent-dependent conformational preference : in polar solvents (e.g., DMSO), the nitrogen lone pair engages in hydrogen bonding, stabilizing a specific chair form. In nonpolar solvents (e.g., hexane), conformational flexibility increases.

Properties

IUPAC Name |

4-[3-(trifluoromethoxy)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYMHDWKGWKPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696065 | |

| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924275-17-2 | |

| Record name | 4-[3-(Trifluoromethoxy)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-(trifluoromethoxy)phenyl]piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(3-(Trifluoromethoxy)phenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H14F3N

- Molecular Weight : 233.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The trifluoromethoxy group increases binding affinity and selectivity, enhancing the compound's pharmacological effects.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Activity :

In a study exploring the antimicrobial properties of various piperidine derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethoxy group was crucial for enhancing the compound's lipophilicity, allowing better penetration through bacterial membranes . -

Antiviral Potential :

Research has indicated that compounds with trifluoromethoxy groups can inhibit viral replication mechanisms. Specifically, this compound demonstrated effective inhibition of viral enzymes in vitro, suggesting potential use in antiviral therapies . -

Cytotoxic Effects :

The cytotoxicity of this compound was evaluated using various cancer cell lines. Results indicated that it induced apoptosis at micromolar concentrations, with a mechanism involving modulation of apoptotic pathways .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Mitochondrial pathway involvement |

| MCF-7 (Breast Cancer) | 10.0 | Induction of oxidative stress |

Scientific Research Applications

Pharmaceuticals

The compound is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics suggest applications in:

- Antidepressants : Compounds with piperidine moieties are often investigated for their effects on neurotransmitter systems. Research indicates that derivatives of piperidine can influence serotonin and norepinephrine levels, making them candidates for antidepressant development.

- Antipsychotics : Similar structural analogs have shown efficacy in treating schizophrenia and other psychotic disorders. The trifluoromethoxy group may enhance receptor binding affinity, potentially leading to more effective treatments.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the design of piperidine derivatives that exhibited significant activity against dopamine receptors, suggesting a pathway for developing new antipsychotic medications .

Agrochemicals

4-(3-(Trifluoromethoxy)phenyl)piperidine is also being investigated in the agrochemical sector. Its fluorinated structure may impart unique properties beneficial for developing:

- Herbicides : The compound's ability to disrupt plant growth pathways could be harnessed to create selective herbicides.

- Insecticides : Fluorinated compounds are known for their potency against various pests, making this compound a candidate for further exploration in pest management.

Research Insight : A report from Pest Management Science discussed the efficacy of fluorinated piperidine derivatives in controlling agricultural pests, emphasizing their potential as environmentally friendly alternatives to traditional insecticides .

Materials Science

The unique properties of this compound extend into materials science, particularly in the development of:

- Fluorinated Polymers : The incorporation of trifluoromethoxy groups into polymer matrices can enhance thermal stability and chemical resistance.

- Advanced Coatings : Its properties may be utilized in creating coatings that require high durability and resistance to solvents.

Data Table: Comparative Analysis of Applications

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Antipsychotics | Enhanced receptor binding; improved efficacy |

| Agrochemicals | Herbicides, Insecticides | Selectivity; reduced environmental impact |

| Materials Science | Fluorinated Polymers, Advanced Coatings | Improved thermal stability; chemical resistance |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen undergoes alkylation and arylation reactions. For example, treatment with benzyl halides in polar aprotic solvents (e.g., DMF or THF) at 40–150°C yields N-substituted derivatives.

Example reaction :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | NaH, DMF, 80°C, 12h | N-Benzyl derivative | 72% | |

| Methyl iodide | K₂CO₃, THF, reflux | N-Methyl derivative | 65% |

Reduction and Hydrogenation

Catalytic hydrogenation is employed to modify the piperidine ring or reduce unsaturated intermediates.

Key reaction :

| Catalyst | Pressure | Solvent | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂ | Ethanol | 85% | |

| Raney Ni | 3 atm H₂ | THF | 78% |

Deprotection and Acid-Base Reactions

Acidic conditions remove protecting groups (e.g., benzyl) from the piperidine nitrogen:

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | Methanol, 60°C, 4h | Piperidinium chloride | 90% | |

| H₂SO₄ | EtOH, reflux | Piperidinium sulfate | 82% |

Suzuki–Miyaura Cross-Coupling

The trifluoromethoxy phenyl group enables palladium-catalyzed coupling with boronic acids:

| Boronic Acid | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME, 80°C, 12h | 68% | |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Toluene, 100°C | 60% |

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides or hydroxylated products:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C, 2h | Piperidine N-oxide | 75% | |

| KMnO₄ | H₂O, 25°C, 24h | Hydroxylated byproducts | 45% |

Comparative Reactivity with Analogues

The position of the trifluoromethoxy group (para vs. meta) significantly impacts reactivity:

| Property | 4-(3-(Trifluoromethoxy)phenyl)piperidine | 4-(4-(Trifluoromethoxy)phenyl)piperidine |

|---|---|---|

| N-Alkylation Rate | Faster (meta-substituent lowers steric hindrance) | Slower (para-substituent increases steric effects) |

| Suzuki Coupling Yield | 68% (phenylboronic acid) | 55% (phenylboronic acid) |

| Oxidation Stability | Moderate | High |

Mechanistic Insights

-

Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution (NAS) at the meta position.

-

Steric Effects : The meta-substituent reduces steric crowding compared to para-substituted analogues, improving reaction kinetics in alkylation and coupling reactions .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

The position of the trifluoromethoxy group on the phenyl ring critically impacts molecular properties:

Key Findings :

Trifluoromethoxy vs. Trifluoromethyl Substituents

Replacing -OCF₃ with -CF₃ modifies electronic effects and lipophilicity:

| Compound | Substituent | Key Applications | Reference |

|---|---|---|---|

| 4-[3-(Trifluoromethyl)phenoxy]piperidine | -CF₃ | Enzyme inhibition intermediates | |

| This compound | -OCF₃ | Soluble epoxide hydrolase inhibitors |

Key Findings :

Piperidine N-Substitution Effects

Modifications to the piperidine nitrogen influence potency and solubility:

Key Findings :

- Benzyl substitution (compound 5) increases lipophilicity but may reduce aqueous solubility, whereas the unsubstituted piperidine (compound 6) offers better metabolic stability .

- N-Acyl or N-sulfonyl substitutions on the piperidine core yield highly potent soluble epoxide hydrolase inhibitors (IC₅₀ < 10 nM) .

Urea Derivatives with Trifluoromethoxyphenyl Moieties

Incorporating urea groups enhances hydrogen-bonding capacity:

Key Findings :

- The trifluoromethoxy derivative (8h) has a higher molecular weight and similar synthetic yield compared to phenyl analog (8i), though biological activity data are unavailable .

Preparation Methods

Synthetic Route via Pyridine Derivatives and Reduction (Patent CN105461617A)

This method is a multi-step synthesis starting from 4-(4-(trifluoromethoxy)phenoxy)pyridine, which is structurally related to the target compound, differing in the position of substitution but relevant for methodology insights.

| Step | Reaction Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of N-benzyl (or substituted benzyl)-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt | React 4-(4-(trifluoromethoxy)phenoxy)pyridine with benzyl or substituted benzyl halide | Pyridinium salt intermediate |

| 2 | Reduction of pyridinium salt to tetrahydropyridine derivative | Sodium borohydride in tetrahydrofuran (THF), temperature control 0–15 °C, acetic acid quench | N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine |

| 3 | Hydrogenation in presence of acid and hydrogen source | Catalytic hydrogenation conditions | 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt |

| 4 | Alkali treatment to yield piperidine | Base treatment | 4-[4-(trifluoromethoxy)phenoxy]piperidine |

- High yield (up to 99%)

- Improved purity (~96%)

- Scalable and operationally simple

- Avoids elimination side reactions common in other methods

- This method avoids the use of expensive catalysts like platinum oxide.

- The key intermediate formation and reduction steps are critical for product purity.

- The method focuses on the 4-substituted phenoxy piperidine but can be adapted for 3-substituted analogs by modifying the starting pyridine derivative.

SN2 Reaction of Mesylated Piperidine Alcohol with Trifluoromethoxy Phenol (Patent WO2000046221)

This approach involves:

- Mesylation of N-tertbutyloxycarbonyl-4-hydroxy piperidine to form a good leaving group.

- SN2 reaction with 4-trifluoromethoxy-phenol under basic conditions.

- Acidic deprotection to yield the final product.

- Elimination side reactions during SN2 reduce yield and purity.

- Scale-up is problematic due to side reactions.

- Product assay decreases significantly with amplification.

Mitsunobu Coupling of 4-Trifluoromethoxy-Phenol with N-tertbutyloxycarbonyl-4-hydroxy Piperidine (Patent CN1360577A)

- Direct coupling under Mitsunobu conditions.

- Acidic deprotection to obtain the product.

- Generates large amounts of triphenylphosphine oxide byproduct, requiring column chromatography.

- Low reaction conversion rates.

- Industrial application is limited due to these inefficiencies.

Catalytic Reduction of 4-Halogen Pyridine Derivatives (Patent US20100152454)

- Starting from expensive 4-halogen pyridine.

- Catalytic hydrogenation using platinum oxide.

- High equipment requirements.

- Risk of incomplete reduction and impurities difficult to remove due to polarity similarity.

Grignard Reaction and Chiral Resolution (Patent WO2019165981A)

Although focused on (R)- or (S)-3-phenylpiperidine, this method is relevant for preparing substituted piperidines:

- Grignard reaction of N-benzyl-3-piperidone with phenylmagnesium bromide.

- Use of silicone reagents to remove hydroxyl groups.

- Chiral resolution via tartrate salts.

- Purification by crystallization.

This method is adaptable for trifluoromethoxy-substituted phenyl groups by substituting the phenyl Grignard reagent accordingly.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|

| Pyridine salt reduction (CN105461617A) | Pyridinium salt formation → Reduction → Hydrogenation → Alkali treatment | High yield, purity, scalable, cost-effective | Requires multiple steps | Yield ~99%, Purity ~96% |

| SN2 of mesylated piperidine (WO2000046221) | Mesylation → SN2 with phenol → Deprotection | Conceptually straightforward | Side elimination, low scalability | Lower yield, purity affected |

| Mitsunobu coupling (CN1360577A) | Mitsunobu reaction → Deprotection | Direct coupling | Byproduct removal issues, low conversion | Low yield, requires chromatography |

| Catalytic reduction of halopyridine (US20100152454) | Halopyridine hydrogenation | Direct approach | Expensive catalysts, impurity issues | Variable, impurity challenges |

| Grignard and chiral resolution (WO2019165981A) | Grignard addition → Hydroxyl removal → Chiral resolution | Applicable to chiral forms | Multi-step, requires chiral resolution | Moderate to high, depending on conditions |

Detailed Research Findings

- The pyridinium salt reduction route is preferred industrially due to its balance of cost, yield, and purity.

- Avoidance of elimination side reactions and difficult-to-remove impurities is critical for scale-up.

- Use of sodium borohydride as a reductant and controlled temperature conditions ensures selective reduction.

- Hydrogenation steps require careful catalyst choice to avoid incomplete reduction and impurities.

- Chiral resolution methods are important for enantiomerically pure products but add complexity.

Q & A

Q. What protocols ensure reproducibility in pharmacological studies across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.